molecular formula C8H16O3 B144187 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol CAS No. 64001-06-5

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Cat. No. B144187
CAS RN: 64001-06-5
M. Wt: 160.21 g/mol
InChI Key: NMPJHMFXHISVBR-UHFFFAOYSA-N
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Patent
US06844452B2

Procedure details

This second intermediate reaction product stream is then passed on through lines 20, 21, and 22 to third hydrogenation reactor 10. Additional hydrogen at an appropriate temperature can, if desired, be added from line 23 to the second intermediate reaction product mixture in line 21 in order to adjust the temperature of the resulting stream prior to entry to third hydrogenation reactor 10. This third hydrogenation reactor 10 contains a charge 24 of the manganese promoted copper hydrogenation catalyst DRD92/89A which is also available from Kvaerner Process Technology Limited. This catalyst is highly active for the conversion of the remaining dimethyl succinate but exhibits the surprising result that the content of the cyclic acetal, i.e. 2-(4′-hydroxybutoxy)-tetrahydrofuran, in the final product stream in line 25 is much reduced compared with the content of this compound in the second intermediate reaction product stream in line 19.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
89A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([O:11][CH3:12])(=[O:10])[CH2:4][CH2:5][C:6](OC)=O>[Mn].[Cu]>[OH:10][CH2:3][CH2:4][CH2:5][CH2:12][O:11][CH:3]1[CH2:4][CH2:5][CH2:6][O:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
89A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This second intermediate reaction product stream
ADDITION
Type
ADDITION
Details
be added from line 23 to the second intermediate reaction product mixture in line 21 in order

Outcomes

Product
Name
Type
product
Smiles
OCCCCOC1OCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.